Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate and related compounds has been explored in various studies. For instance, a hypolipidemic agent, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was synthesized and evaluated for its activity in reducing serum cholesterol and triglyceride levels. This compound was found to be significantly active, especially in hereditary hyperlipidemic rats . Another study focused on the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which was characterized by X-ray single-crystal diffraction analysis, revealing a six-membered ring with a boat conformation and the presence of intra- and intermolecular hydrogen bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, with the compound existing as the enamine tautomer in the solid state . Lastly, the synthesis of methyl 5-acetyl-2-furoate was achieved through a multi-step process starting from ethyl 2-furoate, highlighting the versatility of furan derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques. The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined to have a boat conformation for the six-membered ring, with specific bond distances indicating the presence of double bonds . For ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, the solid-state structure was confirmed to be the enamine tautomer, with the Z configuration of the cyano group cis to the 4-chlorophenyl group .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of double bonds, cyano groups, and furan rings in these molecules suggests potential sites for further chemical reactions. For example, the hypolipidemic agent synthesized in one study showed the ability to inhibit platelet aggregation, which is a chemical interaction of biological significance. The intra- and intermolecular hydrogen bonds observed in the crystal structure of another compound could affect its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The crystallographic data provided insights into the density and molecular packing of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate . The bifurcated hydrogen bond observed in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate could influence its solubility and interaction with solvents. The synthesis process of methyl 5-acetyl-2-furoate also suggests that the physical properties of these compounds can be modified through chemical modifications, such as acetylation.
Scientific Research Applications
Synthesis and Physiological Activity
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is involved in the synthesis of pharmacologically relevant compounds, demonstrating the chemical's versatility in creating potential antiplatelet agents. The compound serves as a precursor in a multistep synthesis process, leading to the development of 1-substituted benzyl-3-(5-ethoxycarbonyl-2-furyl)-5-phenylpyrazoles, highlighting its utility in generating compounds with potential biological activities (湯先佑, 2006).
Photophysical and Photochemical Properties
The compound's derivatives exhibit interesting photophysical properties, as observed in related studies where ethyl 2-arylthiazole-5-carboxylates, structurally akin to ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, show fluorescence and are investigated for their singlet oxygen sensitization capabilities. This suggests its potential application in photochemical reactions and material science, emphasizing the importance of its structural features in determining photophysical behaviors (M. Amati et al., 2010).
Polymerization Catalysts
In the realm of polymer science, derivatives of ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate have been explored as components in catalysis. For instance, furyl- and benzofuryl-derived phosphine-sulfonate ligands, related to the chemical structure of ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, have been utilized in palladium and nickel catalyzed ethylene polymerization, indicating the compound's potential as a building block in developing polymerization catalysts. This showcases its relevance in synthesizing materials with desired properties (Bangpei Yang et al., 2017).
Chemical Synthesis and Reactivity
The molecule plays a critical role in the synthesis of various organic compounds, serving as a versatile intermediate for the creation of pharmacologically and industrially relevant chemicals. Its structural features enable diverse chemical reactions, demonstrating its significance in organic synthesis and chemical research (K. V. Kuticheva et al., 2015).
Safety And Hazards
Specific safety and hazard information for Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of research and applications involving Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate are not specified in the available resources. Given its unique structure, it could be a subject of interest in various fields of research.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to scientific literature or consult with a chemistry professional.
properties
IUPAC Name |
ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTGQPLJEJKCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395152 |
Source
|
Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
CAS RN |
752231-43-9 |
Source
|
Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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